molecular formula C20H11Cl2N3O3 B15013319 2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B15013319
M. Wt: 412.2 g/mol
InChI Key: RNFJCLCKOHPZOG-UHFFFAOYSA-N
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Description

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in nitro derivatives, while reduction leads to amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .

Industry

In the industrial sector, (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and nitrophenyl-containing compounds. Examples are:

Uniqueness

What sets (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties .

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-16-7-3-13(9-17(16)22)20-24-18-10-14(4-8-19(18)28-20)23-11-12-1-5-15(6-2-12)25(26)27/h1-11H

InChI Key

RNFJCLCKOHPZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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